molecular formula C17H19NO5S B3013430 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1105235-29-7

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B3013430
CAS No.: 1105235-29-7
M. Wt: 349.4
InChI Key: BWLUCVZDSZGBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxy) moiety linked via an ethyloxy spacer to a 2,5-dimethyl-substituted sulfonamide group. This structure combines a rigid aromatic system with a polar sulfonamide functional group, which may influence its physicochemical properties, such as solubility, acidity, and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-12-3-4-13(2)17(9-12)24(19,20)18-7-8-21-14-5-6-15-16(10-14)23-11-22-15/h3-6,9-10,18H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLUCVZDSZGBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Attachment of the ethyl linker: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Sulfonamide formation: The ethylated benzo[d][1,3]dioxole is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit promising anticancer activities. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies suggest that similar sulfonamide derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide has also been evaluated for its antimicrobial properties. Sulfonamides are known to exhibit broad-spectrum antibacterial activity by inhibiting bacterial folate synthesis. This compound's structure suggests potential effectiveness against Gram-positive and Gram-negative bacteria .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[d][1,3]dioxole ether followed by the introduction of the sulfonamide group. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction times .

StepReaction TypeConditionsYield
1Ether FormationMicrowave irradiation85%
2Sulfonamide FormationSolvent-free conditions90%

Neurological Disorders

Recent studies have suggested that derivatives of this compound may have neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter levels and exhibit anti-inflammatory properties in neurodegenerative models .

Cardiovascular Health

There is emerging evidence that sulfonamide derivatives can influence cardiovascular health by modulating blood pressure and improving endothelial function. These effects are attributed to their ability to inhibit certain enzymes involved in vascular smooth muscle contraction .

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with mechanisms involving apoptosis confirmed through caspase activation assays .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

  • Antimicrobial Activity : Thiadiazole-acetamides (e.g., 5p) show promise here .
  • CNS Targeting : Piperazine derivatives often target serotonin or dopamine receptors, whereas sulfonamides may inhibit carbonic anhydrases .
  • Optimization : Introducing methyl groups (as in the target compound) could balance lipophilicity and bioavailability for drug development.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a sulfonamide group. The structural formula can be represented as follows:

C16H19NO4S\text{C}_{16}\text{H}_{19}\text{N}\text{O}_4\text{S}

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to receptor binding.

Interaction with Receptors

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant interactions with neurotransmitter receptors. For example, studies have shown that similar compounds can modulate GABA_A and serotonergic systems, which are crucial in anxiety and mood regulation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors. The binding energies observed suggest that this compound could effectively interact with serotonin receptors (5-HT_2A and 5-HT_3), which are implicated in mood disorders .

Anxiolytic Effects

Recent studies have highlighted the anxiolytic potential of compounds similar to this compound. For instance, research on related chalcone derivatives demonstrated reduced locomotor activity in zebrafish models, indicating anxiolytic effects mediated by serotonergic pathways .

Antidepressant Properties

In addition to anxiolytic effects, there is emerging evidence suggesting that this compound may also possess antidepressant properties. Compounds with similar structures have been shown to enhance serotonergic transmission, which is a common mechanism for many antidepressants .

Study 1: Anxiolytic Activity in Zebrafish

A study evaluated the anxiolytic effects of a chalcone derivative with structural similarities to this compound. The results indicated significant reductions in anxiety-like behavior in treated zebrafish compared to controls. The study utilized doses ranging from 4 mg/kg to 40 mg/kg and confirmed the involvement of serotonin receptors through antagonistic assays .

Dose (mg/kg)Locomotor Activity Change (%)Serotonin Receptor Involvement
4-155-HT_2A
20-305-HT_3
40-50Combined

Study 2: Molecular Docking Analysis

Molecular docking simulations revealed that this compound has a high affinity for serotonin receptors. The docking scores were indicative of strong binding interactions:

ReceptorBinding Energy (kcal/mol)
5-HT_2A-8.7
5-HT_3-9.1

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving benzo[d][1,3]dioxol-5-yl derivatives and sulfonamide precursors. For example, a CuH-catalyzed hydroalkylation approach (used for structurally related compounds) achieved a 63% yield under optimized conditions: 36-hour reaction time, (S)-DTBM-SEGPHOS ligand (5.5 mol%), and purification via flash chromatography (33% Et₂O in pentane) . Key parameters include ligand selection, solvent polarity, and temperature control to minimize side reactions like hydrolysis or racemization.

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/n space group, β = 100.5980°, a = 12.3265 Å) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, benzo[d][1,3]dioxole protons resonate at δ 5.97 ppm (singlet) in DMSO-d₆ .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode with [M+Na]+ adducts) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Thermogravimetric analysis (TGA) of benzo[d][1,3]dioxole derivatives shows decomposition onset at ~200°C, suggesting stability at room temperature but sensitivity to prolonged heating . Solubility in polar aprotic solvents (e.g., DMSO, DMF) enhances stability, while acidic/basic conditions may cleave the sulfonamide or dioxole moieties.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound, and what catalytic systems are effective?

Chiral induction requires asymmetric catalysts like (S)-DTBM-SEGPHOS, which enables enantiomeric excess (ee) >95% in related piperidine sulfonamides via CuH-catalyzed hydroalkylation. Key factors include:

  • Ligand-to-metal ratio (5.5 mol% ligand) .
  • Substrate preorganization to minimize steric hindrance.
  • Monitoring ee via chiral HPLC or NMR with shift reagents.

Q. What pharmacological mechanisms are associated with this compound, and how can in vitro/in vivo activity be validated?

  • Target engagement : Use radioligand binding assays (e.g., G protein-coupled receptor kinase inhibition, as seen in analogs with IC₅₀ <100 nM) .
  • Functional assays : Measure antibacterial activity against Xanthomonas spp. (e.g., inhibition rates up to 92% at 100 μg/mL via agar dilution) .
  • Metabolic stability : Assess cytochrome P450 interactions using liver microsomes.

Q. How can structural modifications enhance selectivity for biological targets while minimizing off-target effects?

  • SAR studies : Replace the 2,5-dimethylbenzenesulfonamide with electron-withdrawing groups (e.g., -CF₃) to improve binding affinity .
  • Bioisosteric replacements : Substitute the benzo[d][1,3]dioxole with a thiophene ring to modulate lipophilicity (logP) and reduce metabolic oxidation .

Q. How do crystallographic data resolve discrepancies in computational docking predictions for this compound?

X-ray structures (e.g., C16H17NO4S, Z=4) provide empirical bond lengths and angles to refine molecular dynamics simulations. For instance, torsional angles in the sulfonamide group may deviate by >10° from DFT-optimized geometries, necessitating force field recalibration .

Methodological Considerations

Q. How to design experiments to address conflicting biological activity data across studies?

  • Dose-response curves : Test activity at multiple concentrations (e.g., 10–100 μM) to identify non-linear effects .
  • Counter-screening : Evaluate off-target interactions using panels of related enzymes/receptors.
  • Batch variability analysis : Compare synthetic lots via HPLC purity (>95%) and elemental analysis .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., oxalyl chloride-mediated acylations) .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance safety and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.